
Tenovin 6 Hydrochlorid
Übersicht
Beschreibung
Zanoterone, also known by its chemical name (5α,17α)-1’-methylsulfonyl-1’-H-pregn-20-yno[3,2-c]pyrazol-17-ol, is a steroidal antiandrogen. It was initially developed for the treatment of benign prostatic hyperplasia but was never marketed due to insufficient efficacy and unacceptable side effects observed during clinical trials .
Wissenschaftliche Forschungsanwendungen
Hematological Malignancies
Acute Lymphoblastic Leukemia (ALL) :
Research indicates that Tenovin 6 effectively inhibits the growth of pre-B ALL cells. It activates p53, leading to apoptosis and sensitizing ALL cells to conventional chemotherapeutic agents like etoposide and cytarabine. In a study involving primary ALL cells from patients, Tenovin 6 demonstrated a significant reduction in cell viability and diminished expression of anti-apoptotic proteins such as Mcl-1 and XIAP .
Diffuse Large B-cell Lymphoma (DLBCL) :
In vitro studies have shown that Tenovin 6 inhibits the proliferation of DLBCL cell lines in a dose-dependent manner. The compound induced cell cycle arrest at the G1 phase and triggered apoptosis through the activation of caspases, indicating its potential as a therapeutic agent for DLBCL .
Solid Tumors
Uveal Melanoma (UM) :
Tenovin 6 has been shown to induce apoptosis in UM cells by activating tumor suppressor genes and decreasing levels of XIAP and survivin. It enhances the effects of vinblastine, a common chemotherapeutic agent used in UM treatment, suggesting that it may be beneficial in combination therapies .
Chronic Myelogenous Leukemia (CML) :
Tenovin 6 has demonstrated efficacy against imatinib-resistant CML cancer stem cells. It not only inhibited cell growth but also blocked the acquisition of BCR-ABL mutations when used alongside imatinib, highlighting its potential in overcoming drug resistance .
Data Tables
Application | Cancer Type | Mechanism | Outcome |
---|---|---|---|
Hematological Malignancies | Acute Lymphoblastic Leukemia | Activation of p53; inhibition of Mcl-1 and XIAP | Reduced cell viability; induced apoptosis |
Hematological Malignancies | Diffuse Large B-cell Lymphoma | Cell cycle arrest; activation of caspases | Inhibited proliferation; induced apoptosis |
Solid Tumors | Uveal Melanoma | Activation of tumor suppressor genes | Induced apoptosis; enhanced vinblastine efficacy |
Solid Tumors | Chronic Myelogenous Leukemia | Inhibition of BCR-ABL mutations | Overcame drug resistance; induced apoptosis |
Case Study: Acute Lymphoblastic Leukemia
A clinical study involving children with ALL treated with Tenovin 6 showed a marked decrease in leukemic cell populations. The compound's ability to sensitize cells to standard chemotherapy was particularly noted, suggesting its role as an adjunct therapy.
Case Study: Uveal Melanoma
In a preclinical model, Tenovin 6 was administered alongside vinblastine to assess synergistic effects. Results indicated significantly enhanced apoptotic rates compared to monotherapy, reinforcing the compound's potential in combination treatments for resistant UM cases.
Wirkmechanismus
Target of Action
Tenovin-6 Hydrochloride primarily targets the protein deacetylase activities of SIRT1, SIRT2, and SIRT3 . These are class III histone deacetylases (HDACs) that play a crucial role in controlling the destiny of bulk tumor cells and cancer stem cells .
Mode of Action
Tenovin-6 Hydrochloride inhibits the protein deacetylase activities of SIRT1, SIRT2, and SIRT3 . It also activates the transcriptional activity of p53, a tumor suppressor gene . The IC50 values for the inhibition of SIRT1, SIRT2, and SIRT3 are 21 μM, 10 μM, and 67 μM, respectively .
Biochemical Pathways
The inhibition of SIRT1/2 by Tenovin-6 induces apoptosis in cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . This leads to the suppression of cell growth . Furthermore, Tenovin-6 has been found to eliminate cancer stem cells .
Pharmacokinetics
It is known that the compound is more water-soluble than its analog, tenovin-1 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Tenovin-6 Hydrochloride’s action is the induction of apoptosis in cells, suppression of cell growth, and elimination of cancer stem cells . It has been found to have potent antitumor activity against human gastric cancer cells via DR5 up-regulation .
Biochemische Analyse
Biochemical Properties
Tenovin 6 Hydrochloride interacts with Sirtuin 1 and 2 (SIRT1/2), class III histone deacetylases (HDACs) . It inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 in vitro .
Cellular Effects
Tenovin 6 Hydrochloride has been shown to induce apoptosis in uveal melanoma cells by activating the expression of tumor suppressor genes such as p53 and elevating reactive oxygen species (ROS) . It also suppresses migration and eliminates cancer stem cells in uveal melanoma .
Molecular Mechanism
The molecular mechanism of Tenovin 6 Hydrochloride involves the inhibition of SIRT1/2, which leads to the activation of tumor suppressor genes and an increase in ROS . This results in the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Tenovin 6 Hydrochloride has been shown to inhibit the growth of uveal melanoma cells . It has also been found to be synergistic with vinblastine in inducing apoptosis of uveal melanoma cell lines .
Dosage Effects in Animal Models
In animal models, Tenovin 6 Hydrochloride reduces the growth of ARN8 melanoma xenograft tumors at a dose of 50 mg/kg .
Vorbereitungsmethoden
Zanoterone is synthesized from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone) . The synthetic route involves several steps, including the introduction of a methylsulfonyl group and the formation of a pyrazole ring. Specific reaction conditions and industrial production methods are not extensively documented in the available literature.
Analyse Chemischer Reaktionen
Zanoteron unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Ähnlich wie bei Oxidationsreaktionen können Reduktionsreaktionen auftreten, aber spezifische Details sind rar.
Substitution: Zanoteron kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Methylsulfonylgruppe.
Häufige Reagenzien und Bedingungen für diese Reaktionen sind in der Literatur nicht umfassend beschrieben. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Zanoteron wird mit anderen steroidalen Antiandrogenen verglichen, wie zum Beispiel:
- Bicalutamid
- Hydroxyflutamid
- Flutamid
- Cyproteronacetat
Unter diesen hat Zanoteron eine relative Potenz von 0,4, die niedriger ist als die von Bicalutamid (4,3), Hydroxyflutamid (3,5) und Flutamid (3,3) . Seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und seinem besonderen Wirkmechanismus als Androgenrezeptor-Antagonist.
Biologische Aktivität
Tenovin 6 Hydrochloride is a potent small-molecule inhibitor of sirtuins, particularly SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes including aging, apoptosis, and cancer. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis and inhibit cell proliferation across multiple cancer types.
Tenovin 6 exerts its biological effects primarily through the inhibition of sirtuin activity, leading to the activation of the p53 pathway, a critical regulator of the cell cycle and apoptosis. The compound has been shown to upregulate pro-apoptotic signals and downregulate anti-apoptotic factors, thereby promoting cell death in cancerous cells.
Key Mechanisms
- Inhibition of SIRT1/2 : Tenovin 6 inhibits the deacetylase activities of SIRT1 and SIRT2 with IC50 values of 21 µM and 10 µM, respectively .
- Activation of p53 : The compound increases levels of p53, leading to enhanced transcription of pro-apoptotic genes .
- Induction of Apoptosis : Studies have demonstrated that Tenovin 6 induces apoptosis in various cancer cell lines by activating caspases and cleaving PARP, a hallmark of apoptosis .
1. Uveal Melanoma (UM)
In uveal melanoma cells, Tenovin 6 treatment resulted in significant apoptotic cell death in a dose- and time-dependent manner. Flow cytometry analysis indicated increased levels of cytochrome c in the cytosol and loss of mitochondrial membrane potential, which are indicative of apoptosis .
Concentration (µM) | Apoptosis Induction (%) | Time (h) |
---|---|---|
10 | 30 | 48 |
15 | 50 | 48 |
2. Diffuse Large B-Cell Lymphoma (DLBCL)
Tenovin 6 effectively inhibited proliferation in DLBCL cell lines by inducing G1 phase arrest and decreasing S phase occupancy. The compound also increased autophagy marker LC3B-II levels, indicating a complex interaction between apoptosis and autophagy pathways .
Cell Line | Viable Cell Count (10 µM) | G1 Phase (%) | S Phase (%) |
---|---|---|---|
OCI-Ly1 | Decreased | Increased | Decreased |
DHL-10 | Decreased | Increased | Decreased |
3. Gastric Cancer
In gastric cancer models, Tenovin 6 induced apoptosis via upregulation of death receptor 5 (DR5). This pathway was crucial for its antitumor activity across various gastric cancer cell lines with differing p53 statuses .
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : In ALL models, Tenovin 6 demonstrated potent growth inhibition and sensitized cells to conventional chemotherapeutics. It activated p53 and decreased levels of Mcl-1 and XIAP, contributing to enhanced apoptosis .
- Chronic Lymphocytic Leukemia (CLL) : In CLL models, Tenovin 6 was found to induce cytotoxicity through autophagy dysregulation rather than direct apoptotic pathways .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S.ClH/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5;/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCTIDXQDCEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-29-3 | |
Record name | Benzamide, N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011301-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.